3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
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Overview
Description
Scientific Research Applications
Enhancing Drug Absorption
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine (hereafter referred to by its chemical name) has been explored as an enhancer for the intestinal transport and absorption of peptide drugs. Studies have shown its efficacy in increasing the permeability of insulin across intestinal membranes, suggesting its potential in improving the oral bioavailability of certain medications (Fetih et al., 2005).
Investigating Cellular NO Fluctuations
The chemical has been used in the study of intracellular nitric oxide (NO) signals. By applying it to cells, researchers have been able to observe NO-induced changes, aiding in understanding the role of NO in cellular processes (Eroğlu et al., 2017).
Modulating Intestinal Permeability
Research has also demonstrated the capability of this chemical to modulate intestinal permeability, which is crucial for the effective delivery of poorly absorbable drugs. Its ability to enhance the absorption of such drugs through the intestinal membrane has been a significant focus (Yamamoto et al., 2001).
Impact on Adrenal Catecholamine Secretion
The chemical has been studied for its role in influencing adrenal catecholamine secretion. These studies are vital in understanding how nitric oxide donors can affect hormonal responses and regulation (Nagayama et al., 1998).
Exploring Nitric Oxide Donors' Influence on Absorption
Further studies have characterized the influence of this and other nitric oxide donors on the intestinal absorption of macromolecules, emphasizing its potential in enhancing the delivery of large, complex drugs (Takahashi et al., 2004).
Studying Free Radical Scavenging Effects
The chemical has been used in studies investigating the scavenging effects of dopamine agonists on nitric oxide radicals. Such research provides insights into how certain drugs may interact with free radicals, which is relevant to conditions like Parkinson's disease (Nishibayashi et al., 1996).
Safety and Hazards
Future Directions
Properties
CAS No. |
146724-84-7 |
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Molecular Formula |
C5H14N4O2 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(E)-hydroxyimino-[methyl-[3-(methylamino)propyl]amino]-oxidoazanium |
InChI |
InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,10H,3-5H2,1-2H3/b9-7+ |
InChI Key |
BPBUJYBQUBMWDT-VQHVLOKHSA-N |
Isomeric SMILES |
CNCCCN(C)/[N+](=N\O)/[O-] |
SMILES |
CNCCCN(C)[N+](=NO)[O-] |
Canonical SMILES |
CNCCCN(C)[N+](=NO)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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